

An In-depth Technical Guide to 2-Isobutoxynaphthalene: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isobutoxynaphthalene**

Cat. No.: **B1293758**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2-isobutoxynaphthalene**, an aromatic ether with significant applications in the fragrance, flavor, and pharmaceutical industries. This document delves into the core chemical and physical properties of the molecule, its detailed structural elucidation through modern spectroscopic techniques, and a thorough examination of its synthesis, primarily via the Williamson ether synthesis. Furthermore, this guide explores the chemical reactivity, potential biological activities, and safety considerations of **2-isobutoxynaphthalene**, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

2-Isobutoxynaphthalene, also known by synonyms such as β -naphthyl isobutyl ether and fragarol, is an organic compound characterized by a naphthalene ring substituted with an isobutoxy group at the second position.^{[1][2]} Its distinct sweet, fruity, and floral aroma, often reminiscent of orange blossom and strawberry, has led to its use as a fragrance and flavoring agent.^{[2][3]} Beyond its sensory properties, the naphthalene scaffold is a recognized pharmacophore in medicinal chemistry, making **2-isobutoxynaphthalene** and its derivatives subjects of interest for potential therapeutic applications.^[4] This guide aims to consolidate the technical information available on **2-isobutoxynaphthalene**, providing a foundational resource for its study and application.

Chemical Structure and Identification

The chemical structure of **2-isobutoxynaphthalene** consists of a naphthalene bicyclic aromatic system where an isobutoxy group (-OCH₂CH(CH₃)₂) is attached to the C2 position.

Molecular Structure Visualization

Caption: 2D Chemical Structure of **2-Isobutoxynaphthalene**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2-(2-methylpropoxy)naphthalene	[3]
CAS Number	2173-57-1	[2]
Molecular Formula	C ₁₄ H ₁₆ O	[2]
Molecular Weight	200.28 g/mol	[2]
Appearance	White crystalline solid	[2]
Odor	Sweet, fruity, floral (orange blossom, strawberry)	[2][3]
Melting Point	31-33.5 °C	[3]
Boiling Point	305.75 °C (estimate)	[3]
Solubility	Insoluble in water; soluble in ethanol and oils	[3]
LogP	5.1	[3]

Spectroscopic Characterization

The structural elucidation of **2-isobutoxynaphthalene** is unequivocally confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the isobutoxy group.

- Aromatic Region (δ 7.1-7.8 ppm): The seven protons on the naphthalene ring give rise to a complex multiplet pattern.
- Isobutoxy Group:
 - A doublet for the methylene protons (-O-CH₂-) is observed around δ 3.81 ppm.
 - A multiplet for the methine proton (-CH-) appears around δ 2.12 ppm.
 - A doublet for the two equivalent methyl groups (-CH(CH₃)₂) is found at approximately δ 1.06 ppm.[5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the presence of 14 unique carbon atoms.

- Aromatic Carbons: Ten signals are observed in the aromatic region (δ 106-158 ppm). The carbon attached to the oxygen (C2) is the most deshielded among the naphthalene carbons directly bonded to hydrogen or another carbon.
- Isobutoxy Group Carbons:
 - The methylene carbon (-O-CH₂-) resonates around δ 74.4 ppm.
 - The methine carbon (-CH-) is observed at approximately δ 28.3 ppm.
 - The two equivalent methyl carbons (-CH(CH₃)₂) show a signal around δ 19.3 ppm.[5]

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-isobutoxynaphthalene** displays characteristic absorption bands that confirm its functional groups.

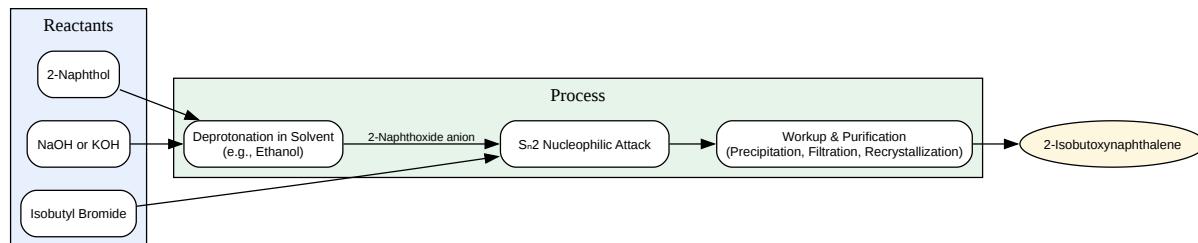
- C-H Stretching (Aromatic): Bands above 3000 cm^{-1} are indicative of the C-H bonds on the naphthalene ring.
- C-H Stretching (Aliphatic): Strong absorptions in the $2850\text{-}3000\text{ cm}^{-1}$ region correspond to the C-H bonds of the isobutyl group.
- C=C Stretching (Aromatic): Peaks in the $1500\text{-}1600\text{ cm}^{-1}$ range are characteristic of the carbon-carbon double bonds within the aromatic ring system.
- C-O Stretching (Ether): A strong, characteristic band for the aryl-alkyl ether linkage is typically observed in the $1200\text{-}1250\text{ cm}^{-1}$ region.
- Out-of-Plane C-H Bending: Bands in the $700\text{-}900\text{ cm}^{-1}$ region can provide information about the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-isobutoxynaphthalene** reveals a distinct fragmentation pattern that is crucial for its identification.

- Molecular Ion Peak (M^+): The molecular ion peak is observed at $\text{m/z} = 200$, corresponding to the molecular weight of the compound.
- Base Peak: The most abundant fragment (base peak) for similar 2-alkoxynaphthalenes, such as 2-propoxynaphthalene, is typically observed at $\text{m/z} = 144$.^[6] This fragment is formed through a McLafferty-type rearrangement involving the loss of a neutral alkene (isobutene in this case) from the molecular ion. This fragment corresponds to the radical cation of 2-naphthol.
- Other Significant Fragments:
 - $\text{m/z} = 115$: Loss of a carbon monoxide (CO) molecule from the $\text{m/z} 144$ fragment can lead to the formation of an indenyl cation.^[6]
 - $\text{m/z} = 57$: A peak corresponding to the isobutyl cation ($(\text{CH}_3)_2\text{CHCH}_2^+$) may also be observed.

Synthesis of 2-Isobutoxynaphthalene


The most common and efficient method for the synthesis of **2-isobutoxynaphthalene** is the Williamson ether synthesis.[3] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3]

Reaction Mechanism

The synthesis involves two key steps:

- Deprotonation of 2-Naphthol: 2-Naphthol, a weak acid, is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 2-naphthoxide anion.
- Nucleophilic Attack: The resulting 2-naphthoxide ion acts as a nucleophile and attacks an isobutyl halide (e.g., isobutyl bromide or isobutyl iodide). This attack displaces the halide leaving group in a concerted S_N2 fashion to form the **2-isobutoxynaphthalene** ether.

Williamson Ether Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the Williamson ether synthesis of **2-isobutoxynaphthalene**.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of **2-isobutoxynaphthalene**.

Materials:

- 2-Naphthol
- Sodium hydroxide (or potassium hydroxide)
- Isobutyl bromide (or isobutyl iodide)
- Ethanol (anhydrous)
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq.) in anhydrous ethanol.
- Add finely crushed sodium hydroxide (1.1 eq.) to the solution.
- Heat the mixture to reflux for 30-60 minutes to ensure the complete formation of the sodium 2-naphthoxide salt.
- Nucleophilic Substitution: After the initial reflux, cool the reaction mixture slightly and add isobutyl bromide (1.2 eq.) dropwise to the flask.
- Heat the reaction mixture back to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude **2-isobutoxynaphthalene**.

- Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted base and salts.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure **2-isobutoxynaphthalene** as a white crystalline solid.

Chemical Reactivity

Electrophilic Aromatic Substitution

The naphthalene ring system is more reactive towards electrophilic substitution than benzene. [7] The isobutoxy group is an activating, ortho-, para-directing group. In the case of **2-isobutoxynaphthalene**, electrophilic attack is predicted to occur preferentially at the C1 and C3 positions, with the C1 position being generally more favored due to the formation of a more stable carbocation intermediate.[7][8]

Ether Cleavage

Like other ethers, **2-isobutoxynaphthalene** can undergo cleavage of the C-O bond under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI).[9][10] [11][12] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the naphthyl cation being unfavorable, the cleavage of the aryl-oxygen bond is difficult. Therefore, the reaction is expected to proceed via an S_n2 mechanism with the halide attacking the less sterically hindered carbon of the isobutyl group, yielding 2-naphthol and isobutyl halide.[10]

Applications and Biological Relevance

Fragrance and Flavor Industry

The primary commercial application of **2-isobutoxynaphthalene** is in the fragrance and flavor industry, where its unique scent profile is utilized in perfumes, soaps, and as a food additive.[2] [3]

Potential in Drug Development

The naphthalene scaffold is a key structural motif in many approved drugs.^[4] While **2-isobutoxynaphthalene** itself is not an active pharmaceutical ingredient, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.^[4]

Limited research has suggested that **2-isobutoxynaphthalene** may possess moderate antibacterial activity against *Staphylococcus aureus* and *Escherichia coli*.^[3] Furthermore, derivatives of the closely related 2-propoxynaphthalene have been investigated for their antimicrobial and anti-inflammatory properties.^{[4][13]}

Metabolomics

2-Isobutoxynaphthalene is a naturally occurring metabolite in some plants, such as *Magnolia liliiflora*.^[3] As such, it can serve as a biomarker for the identification and characterization of these plants in metabolomic studies.^[3]

Safety and Toxicology

2-Isobutoxynaphthalene is generally considered to have low acute toxicity. The oral LD50 in rats is reported to be >5 g/kg.^[3] However, as with all chemicals, it should be handled with appropriate care in a laboratory setting. It may cause skin and respiratory irritation.^[3]

The metabolism of naphthalene in mammals has been studied, and it is known to be metabolized by cytochrome P450 enzymes to form reactive intermediates like epoxides, which can lead to toxicity.^[14] While the specific metabolic pathways of **2-isobutoxynaphthalene** have not been extensively studied, it is reasonable to assume that it would undergo metabolism involving both the naphthalene ring and the isobutyl side chain.

Conclusion

2-Isobutoxynaphthalene is a well-characterized aromatic ether with a firm standing in the fragrance and flavor industries. Its synthesis is straightforward and scalable, relying on the robust Williamson ether synthesis. The detailed spectroscopic data and predictable chemical reactivity provide a solid foundation for its use in both industrial and research settings. For drug development professionals, **2-isobutoxynaphthalene** represents a versatile scaffold for the synthesis of novel compounds with potential biological activities, warranting further

investigation into its derivatives and their therapeutic applications. This guide provides the core technical knowledge necessary to understand and utilize this valuable chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 2-ISOBUTOXYNAPHTHALENE | 2173-57-1 [chemicalbook.com]
- 3. Buy 2-Isobutoxynaphthalene | 2173-57-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-ISOBUTOXYNAPHTHALENE(2173-57-1) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Isobutoxynaphthalene: Chemical Properties, Structure, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293758#2-isobutoxynaphthalene-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com